(Z)-2,6-dimethyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline
Description
This compound features a thiazol-2(3H)-ylidene core substituted with a thiophen-2-yl group at position 4 and a 3-morpholinopropyl chain at position 2. The Z-configuration of the imine moiety is critical for its stereoelectronic properties. The 2,6-dimethylaniline group at the N-position contributes to steric and electronic modulation.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-3-(3-morpholin-4-ylpropyl)-4-thiophen-2-yl-1,3-thiazol-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3OS2/c1-17-6-3-7-18(2)21(17)23-22-25(10-5-9-24-11-13-26-14-12-24)19(16-28-22)20-8-4-15-27-20/h3-4,6-8,15-16H,5,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRNXSYTNBGMBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=C2N(C(=CS2)C3=CC=CS3)CCCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-2,6-dimethyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antifungal, antitumor, and other pharmacological properties based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₂₃N₃S
- Molecular Weight : 305.46 g/mol
- IUPAC Name : this compound
This compound features a morpholinopropyl group and a thiophenyl thiazole moiety, which are critical for its biological activity.
Antifungal Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antifungal properties. For instance, compounds similar to this compound have shown promising results against various fungal strains such as Candida albicans and Candida parapsilosis.
In vitro tests indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole. For example, one study reported an MIC of 1.23 μg/mL for a related compound against C. parapsilosis .
Antitumor Activity
The antitumor potential of thiazole derivatives has also been explored extensively. In one study, synthesized compounds were evaluated for cytotoxicity against various cancer cell lines, including NIH/3T3 cells. The IC₅₀ values of some derivatives were found to be 148.26 μM and 187.66 μM, indicating moderate cytotoxic effects while maintaining selectivity towards cancer cells over normal cells .
Table 1: Cytotoxicity of Thiazole Derivatives Against NIH/3T3 Cell Line
| Compound | IC₅₀ (μM) |
|---|---|
| 2d | 148.26 |
| 2e | 187.66 |
| Doxorubicin | >1000 |
This table illustrates the comparative cytotoxicity of selected thiazole derivatives against a standard reference drug.
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is significantly influenced by their structural features. The presence of electronegative substituents at specific positions on the phenyl ring has been shown to enhance antifungal activity due to increased lipophilicity and better interaction with target enzymes .
Table 2: Structure-Activity Relationship Insights
| Substituent | Position | Effect on Activity |
|---|---|---|
| Fluorine | Para | Increased antifungal activity |
| Chlorine | Para | Moderate activity enhancement |
| Methyl | Meta | Reduced activity |
Case Studies
- Antifungal Evaluation : A series of thiazole derivatives were synthesized and tested against Candida species using a modified EUCAST protocol. Compounds with stronger electronegative atoms showed enhanced efficacy compared to those with less electronegative groups .
- Cytotoxicity Studies : The cytotoxic effects were assessed using the NIH/3T3 cell line, revealing that certain thiazole derivatives exhibited selective toxicity towards cancerous cells while sparing normal cells .
Scientific Research Applications
Recent studies have shown that compounds similar to (Z)-2,6-dimethyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline exhibit significant biological activities, particularly as antitumor agents .
-
Anticancer Properties :
- Compounds with similar structural motifs have been evaluated for their inhibitory effects on various cancer cell lines. For instance, a study demonstrated that derivatives containing morpholine and thiophene groups showed enhanced activity against A549 (lung), HeLa (cervical), and MCF-7 (breast) cancer cell lines with IC50 values ranging from 3.22 to 45.18 μM .
- Mechanism of Action :
Example Synthetic Pathway:
- Formation of Thiazole :
- Starting materials are reacted under acidic conditions to form the thiazole ring.
- Morpholine Substitution :
- A morpholine derivative is introduced via nucleophilic substitution.
- Final Coupling :
- The aniline component is coupled to the thiazole-morpholine intermediate using standard coupling agents.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of compounds like this compound.
Case Studies
- Antitumor Studies :
- Pharmacological Evaluation :
Comparison with Similar Compounds
Structural Analogues from Thiadiazole and Benzamide Derivatives ()
Compounds such as N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) and N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4h) share a heterocyclic core but differ in substituents:
Table 1: Key Properties of Thiadiazole Derivatives vs. Target Compound
Thiazole-Quinolinium Derivatives ()
Compounds like 4c1 and 4c2 feature a benzo[d]thiazol-2(3H)-ylidene core linked to a quinolinium moiety. Key comparisons include:
- Core Similarities: Both share the thiazol-2(3H)-ylidene scaffold and a 3-morpholinopropyl chain.
- Functional Differences: The target compound lacks the quinolinium group, which in 4c1/4c2 is critical for antibacterial activity via intercalation or membrane disruption. Instead, the 2,6-dimethylaniline group in the target may favor interactions with hydrophobic binding pockets .
- Substituent Impact : The thiophen-2-yl group (target) vs. benzo[d]thiazole (4c1/4c2) introduces differences in π-π stacking and electronic effects. Thiophene’s lower aromaticity compared to benzothiazole may reduce planarity, affecting target binding.
Table 2: Bioactivity-Relevant Features
Thiazol-2(3H)-ylidene Aniline Derivatives ()
Compounds such as N-(3-benzyl-5-(3-chlorophenyl)thiazol-2(3H)-ylidene)aniline (29) and N-(3-benzyl-5-(4-methoxyphenyl)thiazol-2(3H)-ylidene)aniline (31) provide insights into substituent effects:
- Chain Flexibility: The 3-morpholinopropyl chain in the target compound likely offers greater conformational flexibility and solubility than the rigid benzyl group in derivatives.
- Aryl Group Influence : The thiophen-2-yl group (target) vs. chlorophenyl/methoxyphenyl (29/31) modulates electron density. Thiophene’s sulfur atom may participate in hydrogen bonding or metal coordination, unlike halogen or methoxy groups .
Table 3: Substituent-Driven Properties
| Substituent | 3-Chlorophenyl (29) | Thiophen-2-yl (Target) |
|---|---|---|
| Electronic Effect | Electron-withdrawing | Electron-rich (π-excessive) |
| Steric Bulk | Moderate (Cl substituent) | Low (flat thiophene ring) |
| Potential Interactions | Halogen bonding | Sulfur-mediated interactions |
Research Implications and Gaps
- Bioactivity Potential: The target compound’s neutral scaffold (vs. cationic quinolinium derivatives) may reduce cytotoxicity, making it suitable for non-antibacterial applications (e.g., kinase inhibition).
- Synthetic Challenges : The Z-configuration and thiophene substitution require precise synthetic control, as seen in analogous protocols .
- Data Limitations : Absence of direct experimental data (e.g., solubility, IC50) for the target compound necessitates further study.
Q & A
Q. Optimization Strategies :
- Temperature Control : Higher yields (e.g., 87% in analogous syntheses) are achieved at 70–80°C .
- Catalyst Use : Acidic conditions (e.g., acetic acid) promote imine formation .
- Purification : Flash chromatography or recrystallization ensures purity (>95%) .
Q. Table 1: Example Reaction Parameters for Analogous Thiazole Derivatives
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | Thiourea, α-bromo ketone, EtOH | 75–85 | |
| Mannich Reaction | Morpholine, formaldehyde, 70°C | 80–87 | |
| Schiff Base Formation | 2,6-dimethylaniline, DMF, reflux | 70–78 |
Basic: Which spectroscopic techniques are critical for structural characterization, and how are they interpreted?
Methodological Answer:
- 1H/13C-NMR : Assign peaks to confirm the Z-configuration (via coupling constants) and substituents (e.g., thiophen-2-yl at δ 7.2–7.5 ppm for aromatic protons) .
- FT-IR : Identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹, morpholine C-O-C at ~1100 cm⁻¹) .
- Elemental Analysis : Validate purity (e.g., <0.5% deviation from theoretical C/H/N values) .
Q. Table 2: Key Spectral Peaks for Analogous Compounds
| Technique | Observed Signal | Structural Assignment | Reference |
|---|---|---|---|
| 1H-NMR | δ 3.6–3.8 (m, 8H) | Morpholine protons | |
| 13C-NMR | δ 165.2 (s) | Thiazole C2 | |
| FT-IR | 1595 cm⁻¹ | C=N imine stretch |
Advanced: How can computational chemistry (e.g., DFT) predict electronic properties or reactivity?
Methodological Answer:
- DFT Workflow :
Case Study : For a related thiazolidinone, DFT-derived HOMO-LUMO gaps correlated with UV-Vis absorption maxima (R² = 0.92) .
Advanced: How to resolve contradictions between experimental and computational data (e.g., NMR shifts, elemental analysis)?
Methodological Answer:
- Elemental Analysis Discrepancies :
- Purity Check : Re-crystallize or use HPLC to rule out impurities (e.g., 69.48% C observed vs. 69.12% theoretical in ).
- Moisture Effects : Dry samples under vacuum to avoid adsorbed water.
- NMR Deviations :
Basic: What are best practices for ensuring compound stability during storage?
Methodological Answer:
- Storage Conditions :
- Temperature : –20°C in amber vials to prevent photodegradation.
- Atmosphere : Argon or nitrogen to avoid oxidation.
- Stability Monitoring : Periodic HPLC analysis (e.g., every 3 months) to detect decomposition.
Advanced: How to design SAR studies for functional exploration (e.g., electronic or bioactive properties)?
Methodological Answer:
- Variable Substituents : Synthesize analogs with modified groups (e.g., replacing thiophen-2-yl with pyridyl) .
- Property Mapping :
- Electronic : Measure redox potentials via cyclic voltammetry.
- Steric Effects : Use X-ray crystallography to analyze substituent bulk.
Q. Table 3: Example SAR Modifications and Outcomes
| Modification | Observed Effect | Reference |
|---|---|---|
| Thiophen → Pyridin-3-yl | Increased π-stacking ability | |
| Morpholinopropyl → Piperidinyl | Altered solubility in polar solvents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
